4-Bromo-2-methoxy-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUOXFGYYUHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743256 | |
| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-12-3 | |
| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-2-methoxy-3-methylpyridine, a key building block in pharmaceutical and agrochemical research. The document details potential reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, a methoxy group, and a methyl group on the pyridine ring, offer multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. The strategic placement of the bromine atom at the 4-position allows for its use in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: direct electrophilic bromination of a pre-functionalized pyridine ring and a multi-step sequence involving a Sandmeyer reaction. The choice of route depends on the availability of starting materials and the desired regioselectivity.
Route 1: Direct Electrophilic Bromination of 2-Methoxy-3-methylpyridine
This approach involves the direct introduction of a bromine atom onto the 2-methoxy-3-methylpyridine backbone. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents.
Reaction Mechanism: The methoxy group at the 2-position and the methyl group at the 3-position are both ortho- and para-directing activators for electrophilic aromatic substitution. This directs the incoming electrophile (bromine) to the 4- and 6-positions of the pyridine ring. The challenge in this approach lies in achieving high regioselectivity for the desired 4-bromo isomer over the 6-bromo byproduct. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity.
Controlling Regioselectivity: Achieving a high yield of the 4-bromo isomer requires careful control of reaction conditions. Factors such as the choice of brominating agent, solvent, and temperature can influence the regioselectivity. While specific conditions for the selective 4-bromination of 2-methoxy-3-methylpyridine are not extensively reported in the available literature, the use of milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent might offer better control compared to harsher reagents like elemental bromine.
Route 2: Sandmeyer Reaction of 4-Amino-2-methoxy-3-methylpyridine
A more reliable method for the regioselective synthesis of this compound involves the Sandmeyer reaction.[1][2][3] This multi-step approach begins with the synthesis of the precursor, 4-amino-2-methoxy-3-methylpyridine, followed by its diazotization and subsequent conversion to the bromo-derivative.
Synthesis of the Amino Precursor (4-Amino-2-methoxy-3-methylpyridine): The key intermediate for the Sandmeyer route is 4-amino-2-methoxy-3-methylpyridine (CAS 1781547-87-2).[4] While a specific, detailed protocol for its synthesis is not readily available in the searched literature, a plausible synthetic pathway can be inferred from related transformations. One potential approach involves the nitration of 2-methoxy-3-methylpyridine at the 4-position, followed by the reduction of the nitro group to an amine.
Sandmeyer Reaction Mechanism: The Sandmeyer reaction proceeds in two main steps:[1][2]
-
Diazotization: The primary aromatic amine, 4-amino-2-methoxy-3-methylpyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.
-
Bromination: The resulting diazonium salt is then treated with a copper(I) bromide solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. The reaction is believed to proceed via a radical mechanism.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound was not found in the search results, a general procedure for a Sandmeyer reaction can be adapted.
General Protocol for Sandmeyer Reaction:
Step 1: Diazotization of 4-Amino-2-methoxy-3-methylpyridine
-
Dissolve 4-amino-2-methoxy-3-methylpyridine in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
Step 2: Conversion to this compound
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or distillation.
Quantitative Data
Due to the lack of a specific reported synthesis for this compound, a table of quantitative data cannot be provided at this time. For related Sandmeyer reactions on pyridine derivatives, yields can vary widely depending on the substrate and reaction conditions, but are often in the moderate to good range (40-80%).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Logical Relationship for Synthetic Strategy Selection:
Caption: Decision workflow for the synthesis of this compound.
Experimental Workflow for Sandmeyer Reaction:
Caption: Step-by-step workflow for the Sandmeyer synthesis of this compound.
Conclusion
The synthesis of this compound presents a choice between a direct but potentially unselective bromination and a more reliable but longer Sandmeyer reaction sequence. For researchers requiring high purity and regiochemical control, the Sandmeyer route is the recommended approach. Further research into the regioselective direct bromination of 2-methoxy-3-methylpyridine could provide a more atom-economical and efficient synthesis in the future. This guide provides the foundational knowledge for chemists to undertake the synthesis of this valuable building block for drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring provides a versatile scaffold for the development of novel pharmaceutical agents and other functional molecules. The bromine atom at the 4-position serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its application in synthetic organic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 112197-12-3 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Not specified (likely a solid or liquid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Slightly soluble in water.[3] | N/A |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the carbon-bromine bond at the 4-position of the electron-deficient pyridine ring. This C(sp²)-Br bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules. The following sections detail the expected reactivity in key transformations, supported by general experimental protocols for analogous bromopyridine substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Negishi reactions) or migratory insertion (for Heck and Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is placed in a reaction vessel.[4] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base, is added. The reaction mixture is then heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired coupled product.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
General Experimental Protocol for Buchwald-Hartwig Amination:
In an oven-dried, sealable reaction vessel, this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv) or Pd(OAc)₂ (0.01-0.05 equiv), a phosphine ligand like BINAP (0.02-0.1 equiv) or XPhos (0.02-0.1 equiv), and a strong base such as NaOtBu (1.2-2.0 equiv) or Cs₂CO₃ (1.5-2.5 equiv) are combined.[5][6] The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude material is purified by column chromatography to yield the desired arylamine.
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
General Experimental Protocol for Sonogashira Coupling:
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv) and a copper(I) salt, typically CuI (0.02-0.1 equiv), are added.[7][8] An amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), is also added. The reaction is typically carried out under an inert atmosphere and can often proceed at room temperature, although gentle heating (40-60 °C) may be required for less reactive substrates. After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is separated, dried, and concentrated, and the product is purified by chromatography.
-
Heck Coupling: This reaction allows for the arylation of alkenes. This compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to form substituted pyridyl-alkenes.[9][10]
-
Stille Coupling: In a Stille coupling, an organohalide is reacted with an organotin compound. This method can be used to introduce a variety of alkyl, vinyl, and aryl groups onto the pyridine ring of the title compound.[11]
-
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, and it is known for its high functional group tolerance and reactivity.[12][13]
Synthesis
While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common strategy for introducing a bromine atom at the 4-position of a pyridine ring is through a Sandmeyer-type reaction starting from the corresponding 4-aminopyridine.
Plausible Synthetic Pathway
Caption: A potential synthetic route to this compound.
A likely precursor, 4-amino-2-methoxy-3-methylpyridine, would undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a diazonium salt intermediate. Subsequent treatment with a copper(I) bromide (CuBr) catalyst would then displace the diazonium group with a bromine atom to yield the final product.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its key feature is the C4-bromine atom, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. This reactivity allows for the straightforward introduction of a diverse range of functional groups, making it an important intermediate in the design and synthesis of novel compounds for pharmaceutical and materials science applications. While some of its physical properties are not yet fully characterized in the literature, its well-understood reactivity profile provides a strong foundation for its use in complex molecule synthesis.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-BROMO-2-METHOXY-3-METHYL-PYRIDINE [chembk.com]
- 3. 4-Bromo-2-methoxypyridine | 100367-39-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
Spectroscopic Data of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-methoxy-3-methylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed, representative experimental protocols for the acquisition of such data.
Molecular Structure
IUPAC Name: this compound CAS Number: 112197-12-3 Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol
Data Presentation
The following tables summarize the predicted quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.1 - 8.3 | d | ~5.0 |
| H-5 | ~7.0 - 7.2 | d | ~5.0 |
| -OCH₃ | ~3.9 - 4.1 | s | N/A |
| -CH₃ | ~2.2 - 2.4 | s | N/A |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 - 165 |
| C-6 | ~148 - 150 |
| C-4 | ~120 - 122 |
| C-3 | ~118 - 120 |
| C-5 | ~110 - 112 |
| -OCH₃ | ~53 - 55 |
| -CH₃ | ~15 - 17 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃, -CH₃) |
| ~1600, ~1470 | Strong | C=C and C=N Stretching (Pyridine Ring) |
| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1050-1000 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| Below 800 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 186/188 | [M-CH₃]⁺ | Loss of a methyl group. |
| 172/174 | [M-OCH₃]⁺ | Loss of a methoxy group. |
| 122 | [M-Br]⁺ | Loss of the bromine atom. |
| 92 | [M-Br-OCH₃]⁺ | Subsequent loss of the methoxy group after bromine loss. |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for pyridine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials & Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample and lock/shim conditions.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
-
This compound sample
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Methanol)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
GC-MS Method Setup:
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use helium as the carrier gas.
-
MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 300.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragment ions.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
derivatives of 4-Bromo-2-methoxy-3-methylpyridine and their physical properties
An In-depth Technical Guide to the Derivatives of 4-Bromo-2-methoxy-3-methylpyridine: Synthesis, Properties, and Potential Applications
Disclaimer: Direct experimental data on the derivatives of this compound is limited in publicly available scientific literature. The information presented herein is a technical guide based on the established chemistry of structurally similar pyridine compounds. Experimental protocols and potential properties are derived from analogous reactions and should be considered predictive.
Introduction
This compound (CAS No. 112197-12-3) is a halogenated and substituted pyridine derivative.[1] Its structure, featuring a reactive bromine atom at the C4 position, a methoxy group at C2, and a methyl group at C3, makes it a valuable and versatile building block for the synthesis of a diverse range of more complex heterocyclic compounds. The pyridine scaffold is a core component in numerous pharmaceuticals and functional materials, and substituted pyridines are of significant interest to researchers in medicinal chemistry and drug development.[2][3]
This guide provides a comprehensive overview of the potential synthetic pathways for creating derivatives of this compound, outlines predicted physical properties, and presents detailed experimental protocols based on well-established chemical reactions like the Suzuki-Miyaura cross-coupling.
Core Compound Properties:
-
Molecular Formula: C₇H₈BrNO[1]
-
Molecular Weight: 202.05 g/mol [1]
-
General Reactivity: The bromine atom at the 4-position is the primary site for synthetic modification, typically via transition-metal-catalyzed cross-coupling reactions.
Synthetic Pathways and Key Derivatives
The primary route for the derivatization of this compound involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl compounds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[4][5] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex pyridine derivatives.[4] For this compound, this would involve reacting it with various aryl or heteroaryl boronic acids to yield 4-aryl-2-methoxy-3-methylpyridine derivatives.
A general workflow for this synthetic approach is visualized below.
Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.
Physical Properties of Potential Derivatives
The physical properties of derivatives will depend on the nature of the substituent introduced at the 4-position. The following table provides predicted properties for a series of hypothetical 4-aryl derivatives based on known structure-property relationships.
| Derivative Name | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Solubility |
| 2-Methoxy-3-methyl-4-phenylpyridine | C₁₃H₁₃NO | 199.25 | 70 - 85 | Soluble in organic solvents (DCM, EtOAc, Acetone) |
| 2-Methoxy-4-(4-methoxyphenyl)-3-methylpyridine | C₁₄H₁₅NO₂ | 229.27 | 90 - 105 | Soluble in organic solvents, slightly in hot ethanol |
| 4-(4-Chlorophenyl)-2-methoxy-3-methylpyridine | C₁₃H₁₂ClNO | 233.70 | 85 - 100 | Soluble in organic solvents |
| 2-Methoxy-3-methyl-4-(thiophen-3-yl)pyridine | C₁₁H₁₁NOS | 205.28 | 75 - 90 | Soluble in organic solvents |
Note: These values are estimations and require experimental verification.
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 4-aryl-2-methoxy-3-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar bromo-pyridine compounds.[4][6]
Synthesis of 2-Methoxy-3-methyl-4-phenylpyridine
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-3-methyl-4-phenylpyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
While no biological data exists for derivatives of this compound, related structures such as 2-substituted-4-methylpyridine derivatives have shown potential as anticancer and antimicrobial agents.[3] Furthermore, bromophenol derivatives have been investigated for antioxidant and anticancer activities.[7]
Should derivatives of this compound exhibit cytotoxic activity against cancer cells, a potential mechanism could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK or NF-κB pathways. The diagram below illustrates a hypothetical inhibitory action on a generic kinase signaling pathway.
Caption: Hypothesized inhibition of a kinase signaling cascade.
Conclusion
This compound represents a promising starting material for the development of novel substituted pyridine compounds. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide library of derivatives. While direct experimental data is sparse, the chemistry of analogous compounds suggests that these derivatives would be valuable for screening in drug discovery programs, particularly in oncology and infectious diseases. Further research is necessary to synthesize and characterize these compounds and to validate their potential biological activities.
References
Structural Analysis of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 4-Bromo-2-methoxy-3-methylpyridine (CAS No. 112197-12-3), a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. It includes a plausible synthetic route, predicted spectral data (NMR, IR, and Mass Spectrometry) organized for clarity, and detailed, representative experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers working with substituted pyridine scaffolds.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, thereby influencing its biological activity and chemical reactivity. This compound, with its unique combination of a bromine atom, a methoxy group, and a methyl group, presents an interesting scaffold for further chemical exploration. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy and methyl groups can modulate the molecule's lipophilicity and metabolic stability.
This guide offers a detailed, albeit predictive, structural elucidation of this compound to facilitate its synthesis and characterization in a laboratory setting.
Proposed Synthesis
A plausible synthetic pathway for this compound can be conceptualized starting from a suitable precursor, such as 2-methoxy-3-methylpyridine. The synthesis would likely involve an electrophilic bromination step. The directing effects of the electron-donating methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity at the 4-position.
Caption: Proposed synthetic workflow for this compound.
Predicted Structural and Spectroscopic Data
The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~7.9 - 8.1 | d | ~5.0 |
| H-5 | ~6.7 - 6.9 | d | ~5.0 |
| -OCH₃ | ~3.9 - 4.1 | s | N/A |
| -CH₃ | ~2.2 - 2.4 | s | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 - 165 |
| C-6 | ~148 - 150 |
| C-4 | ~115 - 117 |
| C-3 | ~120 - 122 |
| C-5 | ~110 - 112 |
| -OCH₃ | ~53 - 55 |
| -CH₃ | ~15 - 17 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2850 - 2980 | Medium |
| C=N and C=C Ring Stretching | 1550 - 1600, 1450 - 1500 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum, obtained via electron ionization (EI), will be characterized by the molecular ion peak and distinct fragment ions. A key feature will be the isotopic pattern of bromine.[1]
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
| 201/203 | [C₇H₈BrNO]⁺ | Molecular ion peak (M⁺) with bromine isotopic pattern |
| 186/188 | [C₆H₅BrNO]⁺ | Loss of a methyl radical (•CH₃) |
| 172/174 | [C₇H₈NO]⁺ | Loss of a bromine radical (•Br) |
| 122 | [C₆H₄NO]⁺ | Loss of a bromine radical (•Br) and a methyl radical (•CH₃) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is a proposed method and may require optimization.
Materials:
-
2-Methoxy-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials & Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube and cap
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum and identify characteristic functional group vibrations.
Materials & Equipment:
-
This compound sample (as a neat liquid or solid)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.[1]
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
GC Conditions (Representative):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Conclusion
This technical guide provides a predictive yet comprehensive structural analysis of this compound. The proposed synthetic route, along with the predicted spectroscopic data and detailed experimental protocols, offers a solid foundation for researchers to synthesize, purify, and characterize this compound. The availability of this information is anticipated to accelerate research and development efforts that utilize this and related substituted pyridine scaffolds. Future experimental validation of the data presented herein is encouraged.
References
An In-depth Technical Guide to the Exploratory Reactions of 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, an electron-donating methoxy group at the 2-position, and a methyl group at the 3-position, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key exploratory reactions of this compound, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its application in research and development.
Core Reactivity
The reactivity of this compound is primarily centered around the carbon-bromine bond at the 4-position. This position is susceptible to a variety of transformations, making it a valuable handle for the introduction of diverse functional groups and the construction of complex molecular architectures. The electron-donating methoxy and methyl groups can influence the reactivity of the pyridine ring, and the nitrogen atom plays a crucial role in directing certain reactions and stabilizing intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.[1][2]
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 92 | [1] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | [1] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 88 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Pathway
References
Stability and Storage of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for the chemical compound 4-Bromo-2-methoxy-3-methylpyridine (CAS Number: 112197-12-3). Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets of structurally similar compounds and established principles of pharmaceutical stability testing to provide best-practice recommendations.
Compound Profile
Chemical Structure:
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on general guidelines for halogenated and methoxy-substituted pyridine derivatives.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][2] | To prevent oxidative degradation. |
| Light Exposure | Store in the dark or in an amber vial. | Many pyridine derivatives are light-sensitive. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |
| Moisture | Store in a dry environment. | To prevent hydrolysis. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a brominated pyridine ring and a methoxy group, suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding pyridin-2-one derivative. The carbon-bromine bond could also undergo hydrolysis, though typically under more forcing conditions.
-
Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Br or C-O bonds, generating radical intermediates and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, leading to a complex mixture of degradation products.
Below is a diagram illustrating these potential degradation pathways.
References
Navigating the Regioselectivity of 4-Bromo-2-methoxy-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of chemical reactions involving 4-Bromo-2-methoxy-3-methylpyridine, a versatile building block in medicinal chemistry. Understanding the preferred reaction sites on this substituted pyridine is crucial for the efficient synthesis of complex molecules in drug discovery and development. This document summarizes key reaction types, presents available quantitative data, details experimental protocols, and provides a theoretical framework for predicting reaction outcomes.
Core Concepts: Electronic and Steric Influences on Reactivity
The regioselectivity of reactions on the this compound ring is primarily dictated by a combination of electronic effects, steric hindrance, and the nature of the reaction mechanism.
Electronic Effects: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the α (2- and 6-) and γ (4-) positions. The substituents on the ring further modulate this reactivity:
-
2-Methoxy Group: This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect can activate the ring towards electrophilic attack and influence the acidity of adjacent protons.
-
3-Methyl Group: This is a weak electron-donating group through induction, slightly increasing the electron density of the ring.
-
4-Bromo Group: As a halogen, it is an electron-withdrawing group by induction, further activating the 4-position for nucleophilic attack. It also serves as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Steric Hindrance: The methyl group at the 3-position can sterically hinder reactions at the adjacent 2- and 4-positions, potentially influencing the approach of bulky reagents.
These competing factors determine the most likely site of reaction, which is often a fine balance between electronic activation and steric accessibility.
Key Reaction Classes and Regioselectivity
The primary reaction pathways for functionalizing this compound are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The inherent reactivity of the C-Br bond at the 4-position makes it the principal site for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are highly regioselective, occurring almost exclusively at the 4-position due to the presence of the bromo leaving group.
Logical Reaction Pathway
Caption: General catalytic cycle for cross-coupling reactions.
2.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction would be expected to yield the corresponding 4-aryl- or 4-vinyl-2-methoxy-3-methylpyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%] or Pd(dppf)Cl₂ [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 eq.]).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF/water 4:1).
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | General Protocol |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | General Protocol |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 110 | 12 | 80-90 | General Protocol |
| Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar bromopyridine substrates due to the lack of specific reported data for this compound. |
2.1.2. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. It is expected to proceed regioselectively at the 4-position of this compound to yield 4-amino-2-methoxy-3-methylpyridine derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ [1-2 mol%]), a phosphine ligand (e.g., BINAP, Xantphos [2-4 mol%]), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ [1.5-2.5 eq.]).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.[1]
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 70-85 | General Protocol |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 | General Protocol |
| Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar bromopyridine substrates. |
2.1.3. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, which would lead to 4-alkynyl-2-methoxy-3-methylpyridines.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [3-10 mol%]).
-
Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine [2.0-3.0 eq.]) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.[2]
Quantitative Data: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 6 | 80-90 | General Protocol |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 40 | 8 | 75-85 | General Protocol |
| Note: Yields are estimated based on typical Sonogashira coupling reactions of similar bromopyridine substrates. |
Nucleophilic Aromatic Substitution (SNAr)
While the 4-position is activated towards nucleophilic attack, SNAr reactions on 4-halopyridines generally require strong nucleophiles and sometimes harsh conditions. The electron-donating methoxy and methyl groups may slightly deactivate the ring towards SNAr compared to an unsubstituted 4-bromopyridine. However, with potent nucleophiles, substitution at the 4-position is expected.
Logical Reaction Pathway for SNAr
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.). A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. In some cases, the amine can be used as the solvent.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C). The reaction may require prolonged heating. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Outlook
The reactivity of this compound is dominated by reactions at the 4-position, primarily due to the presence of the bromine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions and a site for nucleophilic attack. The electronic and steric effects of the methoxy and methyl groups play a secondary role in modulating this reactivity.
For synthetic chemists and drug development professionals, this compound is a valuable synthon that allows for the regioselective introduction of a wide variety of functional groups at the 4-position. The predictable nature of its reactivity makes it an ideal starting material for the construction of libraries of substituted pyridines for structure-activity relationship (SAR) studies.
While general protocols for common cross-coupling reactions are applicable, the lack of specific, published quantitative data for this particular substrate highlights an opportunity for further research. A systematic study of various cross-coupling and nucleophilic substitution reactions on this compound would be of significant value to the medicinal chemistry community, providing a more detailed understanding of its reactivity profile and enabling more efficient synthetic planning. Future work should focus on documenting the yields and optimal conditions for a broader range of coupling partners to create a comprehensive reaction database for this important building block.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Bromo-2-methoxy-3-methylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to serve as a robust starting point for researchers, facilitating the efficient development of new chemical entities.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, catalyzed by a palladium complex in the presence of a base.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids. These conditions are based on established literature for similar substrates and provide a strong foundation for the optimization of reactions with this compound. The electronic and steric effects of the methoxy and methyl substituents on the pyridine ring may influence reactivity.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-18 | Good to Excellent |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90-110 | 12-24 | Good to Excellent |
| 4-Chlorophenylboronic Acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 6-12 | Moderate to Good |
| 3-Thienylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Moderate to Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates to achieve the best results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.[5]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Stille Coupling of 4-Bromo-2-methoxy-3-methylpyridine with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of 4-Bromo-2-methoxy-3-methylpyridine with various organostannanes. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.[1][2]
The Stille reaction is valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] However, it is important to note the high toxicity of organotin compounds.[3]
Reaction Principle
The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
While specific yield data for the Stille coupling of this compound is not extensively available in the reviewed literature, the following tables provide representative conditions and yields for the Stille coupling of analogous bromopyridine substrates with various organostannanes. These should serve as a strong starting point for reaction optimization.
Table 1: Stille Coupling of Bromopyridine Analogs with Aryl Stannanes
| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | [5] |
| 2 | 3,5-Dibromo-2-pyrone | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 2 | 89 | [6] |
| 3 | 4-Iodophthalonitrile | (2,5-dimethoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 82 | [7] |
Table 2: Stille Coupling of Bromopyridine Analogs with Vinyl and Alkyl Stannanes
| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 78 | [5] |
| 2 | Vinyl Bromide | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 60 | 24 | 85 | [3] |
| 3 | Acyl Chloride | Alkyl-tin reagent | PdCl₂(PPh₃)₂ (1) | - | HMPA | 65 | 20 | 53-87 | [3] |
Experimental Protocols
The following are detailed protocols for the Stille coupling of this compound with organostannanes. These are general procedures and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Stille Coupling with Aryl or Vinyl Stannanes
This protocol is adapted from established procedures for similar bromopyridine substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane or Tributyl(vinyl)stannane) (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling with Copper(I) Iodide as a Co-catalyst
The addition of CuI can sometimes accelerate the reaction and improve yields.[6]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification are similar to Protocol 1. An aqueous ammonia wash may be beneficial to remove copper salts.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for the Stille coupling reaction.
Caption: Key components and their relationships in the Stille coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-2-methoxy-3-methylpyridine with terminal alkynes.
The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2] The general scheme involves the coupling of this compound with a terminal alkyne to yield the corresponding 4-alkynyl-2-methoxy-3-methylpyridine.
Reaction Principle
The catalytic cycle of the Sonogashira reaction generally involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[2] Copper-free conditions have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Experimental Workflow
The general experimental workflow for the Sonogashira coupling of this compound is depicted below.
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocols
Two representative protocols are provided below: a traditional copper-co-catalyzed Sonogashira coupling and a copper-free version.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a standard method utilizing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the terminal alkyne via syringe.
-
Heat the reaction mixture to the specified temperature (often 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a suitable organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for Sonogashira couplings of bromo-pyridines and related aryl bromides, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| 1 | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | Et₃N (2) | THF | 25-60 | 90-99 | 2-Bromopyridines[5] |
| 2 | Pd(OAc)₂ (1.5) | XPhos (6) | - | Cs₂CO₃ (2) | DMF | 100 | >95 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[6] |
| 3 | Pd(PPh₃)₄ (3) | - | CuI (5) | i-Pr₂NH (2) | THF | 25 | >95 | 2-Bromopyridines[5] |
| 4 | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N (excess) | DMF | 65 | Good to Excellent | Iodopyridines[7] |
| 5 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | rt | Excellent | Aryl Bromides[8] |
| 6 | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | - | Cs₂CO₃ (2) | Dioxane | rt | High | Aryl Bromides[1] |
Note: Yields are highly substrate-dependent and optimization may be required for this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, changing the solvent, or using a more active catalyst/ligand system. Ensure all reagents and solvents are anhydrous.[3]
-
Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed Sonogashira couplings.[3] To minimize this, ensure the reaction is run under strictly anaerobic conditions or switch to a copper-free protocol.
-
Protodebromination: The replacement of the bromine atom with hydrogen can occur. This may be caused by protic impurities or the formation of palladium hydride species. Using anhydrous conditions and carefully selecting the base and solvent can mitigate this.[3]
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inactive species. The use of bulky, electron-rich phosphine ligands can help prevent this coordination.[3]
By following these protocols and considering the optimization strategies, researchers can effectively perform the Sonogashira coupling of this compound for the synthesis of novel compounds for various applications.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Negishi Coupling of 4-Bromo-2-methoxy-3-methylpyridine with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] Due to its mild reaction conditions, high functional group tolerance, and the ability to couple sp³, sp², and sp hybridized carbon atoms, the Negishi coupling has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed application notes and protocols for the Negishi coupling of 4-Bromo-2-methoxy-3-methylpyridine with various organozinc reagents, a transformation that provides access to a diverse range of substituted pyridines, which are key structural motifs in many biologically active compounds.
Reaction Principle
The catalytic cycle of the Negishi coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) or Ni(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the metal center of the intermediate, displacing the bromide.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the catalytically active Pd(0) or Ni(0) species.[1]
Data Presentation
The following table summarizes representative quantitative data for the Negishi coupling of this compound with various organozinc reagents. The data is compiled based on typical yields and conditions reported for similar heteroaryl coupling reactions.[3]
| Entry | Organozinc Reagent (R-ZnX) | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ | SPhos | THF | 70 | 12 | 85-95 |
| 2 | 4-Methoxyphenylzinc bromide | Pd(PPh₃)₄ | PPh₃ | Dioxane | 80 | 16 | 80-90 |
| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) | dppf | DMF | 90 | 10 | 75-85 |
| 4 | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | Toluene/THF | 25 | 24 | 70-80 |
| 5 | Vinylzinc bromide | Ni(acac)₂ | PPh₃ | THF | 60 | 8 | 65-75 |
Experimental Protocols
Protocol 1: In Situ Preparation of Arylzinc Reagents and Subsequent Negishi Coupling
This protocol describes the preparation of an arylzinc reagent from the corresponding aryl bromide, followed by its in situ coupling with this compound.
Materials:
-
Aryl bromide (e.g., Bromobenzene, 1.1 eq.)
-
Activated Zinc dust (1.5 eq.)
-
Anhydrous Lithium Chloride (LiCl) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust and anhydrous LiCl.
-
Add anhydrous THF and stir the suspension.
-
Add the aryl bromide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
-
Negishi Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd₂(dba)₃, and SPhos in anhydrous THF.
-
Slowly transfer the freshly prepared organozinc reagent solution to the flask containing the pyridine substrate and catalyst via cannula.
-
Heat the reaction mixture to 70 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methoxy-3-methylpyridine.
-
Protocol 2: Negishi Coupling with a Pre-formed Organozinc Reagent
This protocol is suitable when using a commercially available or previously synthesized organozinc reagent.
Materials:
-
This compound (1.0 eq.)
-
Organozinc reagent solution (e.g., Phenylzinc chloride in THF, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous dioxane to the flask and stir to dissolve the solids.
-
-
Addition of Organozinc Reagent:
-
Slowly add the organozinc reagent solution to the reaction mixture via syringe at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
-
Mandatory Visualization
Caption: General experimental workflow for the Negishi coupling.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
Application Notes and Protocols: The Use of Substituted Bromopyridines in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of substituted bromopyridines, specifically focusing on 2-Bromo-5-methylpyridin-4-amine as a versatile building block for the development of potent kinase inhibitors. While direct synthetic applications of 4-Bromo-2-methoxy-3-methylpyridine in kinase inhibitor synthesis are not extensively documented in the reviewed literature, the principles and protocols outlined here using a closely related analogue are broadly applicable and highlight the importance of the bromopyridine scaffold in medicinal chemistry.
The strategic placement of a bromine atom on the pyridine ring serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site.
Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine and bromopyrimidine building blocks. This data illustrates the potency that can be achieved through the strategic use of these scaffolds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD 158780 | EGFR | 0.08 | [1] |
| Fedratinib | JAK2 | 3 | [2] |
| Fedratinib | FLT3 | 25 | [3] |
| Fedratinib | RET | 17 | [3] |
| Delgocitinib | JAK1 | 2.8 | [3] |
| Delgocitinib | JAK2 | 2.6 | [3] |
| Delgocitinib | JAK3 | 13 | [3] |
| Delgocitinib | TYK2 | 58 | [3] |
| Compound 14 | RIPK2 | 5.1 | [4] |
Experimental Protocols
Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a generic kinase inhibitor using 2-Bromo-5-methylpyridin-4-amine and an arylboronic acid. The bromine atom on the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5][6]
Materials:
-
2-Bromo-5-methylpyridin-4-amine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-Bromo-5-methylpyridin-4-amine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[6]
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).[6]
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates.[6]
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired kinase inhibitor.[6]
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
Synthesized inhibitor compound
-
ATP (Adenosine triphosphate)
-
Detection reagent (specific to the assay format, e.g., luminescence or fluorescence-based)
-
Microplate reader
-
Microplates
Procedure:
-
In a microplate, add the recombinant kinase, the kinase substrate, and various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a predetermined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of kinase inhibitors from bromopyridine precursors.
Caption: Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Signaling Pathway Diagram
Kinase inhibitors developed from substituted bromopyridines often target critical signaling pathways implicated in cancer. One such pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade.[6]
Caption: Simplified ALK signaling pathway and the point of inhibition.
References
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methoxy-3-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives with significant potential in medicinal chemistry and materials science. The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.
Application Notes
Substituted pyridines are a cornerstone in modern drug discovery, with a significant number of approved drugs and clinical candidates featuring this privileged heterocycle. The functionalization of the pyridine ring at the 4-position, as facilitated by cross-coupling reactions with this compound, allows for the introduction of various substituents that can modulate the pharmacological and pharmacokinetic properties of the resulting molecules.
Applications in Drug Discovery:
The products derived from the cross-coupling of this compound are of particular interest as potential kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-methoxy-3-methylpyridine scaffold can be elaborated with aryl, alkynyl, and amino groups to generate libraries of compounds for screening against various kinase targets. For instance, derivatives of similar pyridine structures have shown inhibitory activity against kinases such as Glycogen Synthase Kinase-3β (GSK-3β), PIKfyve, and PIP4K2C, which are involved in cellular metabolism, proliferation, and signaling pathways. The synthesized compounds can be evaluated for their potential to interfere with these signaling cascades, making them valuable candidates for the development of novel therapeutics.
Experimental Protocols
The following protocols are generalized methods for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl-2-methoxy-3-methylpyridines.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 75-85 |
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst, ligand (if required), and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, leading to the synthesis of 4-alkynyl-2-methoxy-3-methylpyridines.
Data Presentation:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 70 | 12 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 80 | 10 | 70-80 |
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Sonogashira Coupling Catalytic Cycle
Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis
A Note on the Target Compound: Extensive research did not yield specific applications of 4-Bromo-2-methoxy-3-methylpyridine in the synthesis of agrochemicals in publicly available literature. Therefore, these application notes focus on the closely related and structurally relevant isomer, 2-Bromo-3-methoxypyridine , for which established synthetic protocols and applications in the agrochemical industry have been documented. This compound serves as a versatile building block for creating a diverse range of biologically active molecules for crop protection.
Introduction
2-Bromo-3-methoxypyridine is a key intermediate in the development of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a methoxy group at the 3-position, makes it a valuable precursor for synthesizing complex molecules. The bromine atom serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of modern fungicides and herbicides. The methoxy group, being electron-donating, can influence the reactivity and physicochemical properties of the final active ingredient.
These application notes provide detailed protocols for two key transformations involving 2-Bromo-3-methoxypyridine: the Suzuki-Miyaura coupling for the synthesis of pyridyl-pyrazole fungicides and the Buchwald-Hartwig amination for creating N-arylpyridine herbicides.
Key Synthetic Applications
Synthesis of Pyridyl-Pyrazole Fungicides via Suzuki-Miyaura Coupling
The pyridyl-pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, known for its potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDHI) enzyme. 2-Bromo-3-methoxypyridine is an excellent starting material for the synthesis of novel pyridyl-pyrazole derivatives through the Suzuki-Miyaura cross-coupling reaction with a suitable pyrazole boronic acid or boronate ester. This reaction forms a C-C bond, linking the pyridine and pyrazole rings.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-3-methoxypyridine
-
Substituted Pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-3-methoxypyridine (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a 4:1 (v/v) mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl-pyrazole product.
Quantitative Data: Representative Suzuki-Miyaura Coupling
| Entry | Reactant A | Reactant B | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 2-Bromo-3-methoxypyridine | Pyrazole-4-boronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2.0) | Dioxane/Water | 90-100 | 12-24 | 70-90 |
*Yields are typical for Suzuki-Miyaura couplings of this nature and may vary depending on the specific pyrazole boronic acid used.
Caption: Suzuki-Miyaura coupling workflow.
Synthesis of N-Arylpyridine Herbicides via Buchwald-Hartwig Amination
The N-arylpyridine moiety is another crucial structural motif present in a variety of herbicides. The Buchwald-Hartwig amination reaction is a powerful method for constructing the C-N bond necessary for these compounds. 2-Bromo-3-methoxypyridine is an excellent substrate for this transformation, readily coupling with a range of anilines and other amino compounds.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-3-methoxypyridine
-
Substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Saturated aqueous solution of ammonium chloride
Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-3-methoxypyridine (1.0 eq), the substituted aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene to the mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylpyridine product.
Quantitative Data: Representative Buchwald-Hartwig Amination
| Entry | Reactant A | Reactant B | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 2-Bromo-3-methoxypyridine | Substituted Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | 75-90 |
*Yields are typical for Buchwald-Hartwig aminations of this nature and may vary depending on the specific aniline used.
Caption: Buchwald-Hartwig amination workflow.
Conclusion
2-Bromo-3-methoxypyridine is a highly adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Bromopyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the Buchwald-Hartwig amination and why is it important for bromopyridines?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (like bromopyridine) and an amine.[1] This reaction is crucial in medicinal chemistry and drug development as the pyridine ring is a common structure in many pharmaceuticals. The ability to efficiently attach various amino groups to a pyridine core allows for the synthesis of diverse compound libraries for lead optimization and metabolic studies.[1]
Q2: What are the most common reasons for low yield in the Buchwald-Hartwig amination of bromopyridines?
Low yields in this reaction are often due to a few key factors:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a particularly common issue with 2-bromopyridines.
-
Suboptimal Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not prevent catalyst poisoning or promote the catalytic cycle effectively.
-
Incorrect Base Selection: The base is essential for the deprotonation of the amine-palladium complex. A base that is too weak may lead to a slow or incomplete reaction, while a very strong base might cause side reactions or be incompatible with sensitive functional groups.[2]
-
Poor Reagent and Solvent Quality: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen and moisture. Impure reagents or wet solvents can deactivate the catalyst.[2]
-
Inadequate Reaction Conditions: Suboptimal temperature and reaction time can significantly impact the yield. These reactions typically require heating to proceed at a reasonable rate.
Q3: What are common side reactions observed in this amination?
A frequent side reaction is hydrodehalogenation , where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[2] Another potential side reaction is the homocoupling of the starting materials.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiment.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no formation of the desired product. What should I check first?
A: When faced with low or no conversion, a systematic check of your reaction setup and reagents is the first step.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.
-
Reagent and Solvent Quality: Verify the purity of your bromopyridine, amine, and base. Use anhydrous solvents, as water can deactivate the catalyst.[2]
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand have not degraded. It is often preferable to use a pre-catalyst to ensure the efficient generation of the active catalytic species.[3]
Troubleshooting Workflow for Low or No Conversion
Caption: A step-by-step workflow for initial troubleshooting of low reaction conversion.
Issue 2: Reaction Stalls or Proceeds Slowly
Q: My reaction starts but then slows down or stops completely. What could be the cause?
A: A stalled reaction often points towards catalyst deactivation or inhibition.
-
Catalyst Poisoning by Pyridine: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium. Examples include biarylphosphine ligands like XPhos, SPhos, and RuPhos.
-
-
Insufficient Temperature: Buchwald-Hartwig aminations typically require heating (80-110 °C) to proceed efficiently.[1]
-
Solution: Cautiously increase the reaction temperature in 10 °C increments while monitoring for product formation and potential decomposition.
-
Issue 3: Significant Side Product Formation
Q: I am observing a significant amount of hydrodehalogenation (debromination) of my starting material. How can I minimize this?
A: Hydrodehalogenation is a common side reaction that can be minimized by carefully selecting the reaction parameters.[2]
-
Base Selection: Strong, sterically hindered bases can sometimes promote this side reaction.
-
Ligand Choice: Some ligands may be more prone to promoting hydrodehalogenation.
-
Solution: Screen different phosphine ligands to find one that favors the desired amination pathway.
-
Data Presentation
The choice of ligand, base, and solvent can have a profound impact on the yield of the Buchwald-Hartwig amination of bromopyridines. The following tables provide representative data to guide your optimization process.
Table 1: Effect of Ligand on the Amination of 2-Bromopyridine with Aniline
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tolyl)₃ | Pd(OAc)₂ | NaOBuᵗ | Toluene | 100 | Low |
| BINAP | Pd₂(dba)₃ | NaOBuᵗ | Toluene | 80 | 60[4] |
| XPhos | Pd₂(dba)₃ | NaOBuᵗ | Toluene | 100 | High |
| RuPhos | Pd₂(dba)₃ | NaOBuᵗ | Toluene | 100 | High |
Note: "High" and "Low" are qualitative descriptors based on literature consensus where specific yield percentages were not available for direct comparison under identical conditions.
Table 2: Effect of Base and Solvent on the Amination of 3-Bromopyridine with Morpholine
| Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) |
| NaOBuᵗ | Toluene | Pd(OAc)₂ / Xantphos | 100 | >95[2] |
| K₃PO₄ | Toluene | Pd(OAc)₂ / Xantphos | 100 | ~80[2] |
| Cs₂CO₃ | Toluene | Pd(OAc)₂ / Xantphos | 100 | ~85[2] |
| NaOBuᵗ | 1,4-Dioxane | Pd(OAc)₂ / Xantphos | 100 | ~90[2] |
| NaOBuᵗ | THF | Pd(OAc)₂ / Xantphos | 100 | ~75[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridine [1][5]
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOBuᵗ, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the bromopyridine to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine.[1]
Mandatory Visualization
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Bromo-2-methoxy-3-methylpyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-2-methoxy-3-methylpyridine. Our focus is to help you minimize the formation of homocoupling side products and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Homocoupling Side Products
Homocoupling of organometallic or boronic acid reagents is a common side reaction in palladium-catalyzed cross-coupling chemistry. This guide provides a systematic approach to diagnosing and mitigating this unwanted byproduct.
Issue: Significant formation of homocoupled byproducts is observed (e.g., biaryl formation from boronic acids in Suzuki reactions).
| Potential Cause | Recommended Action |
| Presence of Oxygen | Oxygen can facilitate the homocoupling of organoboron reagents and deactivate the Pd(0) catalyst.[1][2][3] Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective. Alternatively, sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period can be used.[1][3] Maintain a positive pressure of an inert gas throughout the reaction. |
| In-situ Reduction of Pd(II) to Pd(0) | The reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes be initiated by the homocoupling of the organometallic reagent, which consumes the starting material.[1] Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step.[1] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the kinetics of homocoupling over the desired cross-coupling pathway.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Excess of Coupling Partner | While a slight excess of the boronic acid or organostannane is often used, a large excess can increase the statistical probability of homocoupling.[1] Use a stoichiometry closer to 1:1.1 (this compound:Coupling Partner).[1] |
| Inappropriate Base Selection | The choice of base can influence the rate of competing side reactions. For Suzuki reactions, very strong bases may promote homocoupling.[4] Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred.[3] |
| Ligand Choice | The steric and electronic properties of the phosphine ligand can influence the relative rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a prevalent side reaction in my Suzuki-Miyaura coupling with this compound?
A1: Homocoupling in Suzuki-Miyaura reactions is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the dimerization of your boronic acid reagent.[1][3] Additionally, when using a Pd(II) precatalyst, one pathway for its reduction to the active Pd(0) state is through the homocoupling of two boronic acid molecules.[1]
Q2: Can the choice of palladium catalyst influence the extent of homocoupling?
A2: Yes. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step that might be mediated by homocoupling of the boronic acid.[1] If you are using a Pd(II) source, ensuring an efficient and clean reduction to Pd(0) is crucial.
Q3: How does the purity of my reagents affect the formation of side products?
A3: The purity of all reagents, including the solvent, base, and coupling partners, is critical. Protic impurities in your solvents or reagents can lead to protodebromination of your starting material, another common side reaction.[1] Ensure all reagents and solvents are anhydrous and of high purity.
Q4: I am observing protodebromination (replacement of Br with H) in addition to homocoupling. What could be the cause?
A4: Protodebromination can be caused by the presence of protic impurities or the formation of palladium hydride species.[1] Ensure all your reagents and solvents are thoroughly dried. The choice of base and solvent can also influence the formation of palladium hydrides. A screen of different anhydrous bases and solvents may be necessary to minimize this side reaction.[1]
Q5: Are there any procedural modifications I can make to disfavor homocoupling?
A5: Yes. One effective technique is the slow addition of the boronic acid or its ester to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the coupling partner, which can kinetically disfavor the bimolecular homocoupling reaction.[5]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with a high-purity inert gas (e.g., Argon) three times.[6]
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stille Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture and wash with an aqueous KF solution to precipitate tin byproducts.
-
Extract the product with an organic solvent, dry, and purify as needed.
-
Buchwald-Hartwig Amination Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed Toluene
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 100-110 °C.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench cautiously with saturated aqueous NH₄Cl, and extract the product.
-
Dry the organic layer and purify by column chromatography.
-
Visualizations
Troubleshooting Workflow for Minimizing Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling side products.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 4-Bromo-2-methoxy-3-methylpyridine Reaction Products from Palladium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 4-Bromo-2-methoxy-3-methylpyridine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why can the removal of palladium from this compound be particularly challenging?
A1: The primary difficulty stems from the structure of this compound itself. The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, coordinating with the palladium catalyst. This chelation can form stable, soluble palladium complexes that are difficult to remove using simple purification methods like filtration.[1][2]
Q2: What are the acceptable regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[2] This often translates to a concentration limit of 5 to 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[3][4]
Q3: What are the most common and effective methods for removing palladium from pyridine-containing compounds?
A3: The most prevalent methods involve adsorption, scavenging, crystallization, and chromatography.[2]
-
Adsorption/Scavenging: Using solid-supported materials (scavengers) that selectively bind to palladium, which are then easily removed by filtration. Common and effective options include activated carbon and silica or polymer resins functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][5][6][7]
-
Crystallization: Purifying the solid product through recrystallization can be effective, as palladium impurities often remain in the mother liquor.[3][8]
-
Chromatography: Flash column chromatography can separate the desired product from palladium complexes, although it may not always reduce levels to the low ppm range on its own.[9][10]
Q4: How do I select the most appropriate palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally very effective for both Pd(0) and Pd(II) species.[6]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent.
-
Product Characteristics: The scavenger should not react with or strongly adsorb your this compound product. Given the presence of the basic pyridine nitrogen, the potential for interaction should be considered.
-
Cost and Scalability: For larger-scale synthesis, the cost, availability, and ease of handling the scavenger are critical considerations.[1]
Q5: How can I accurately quantify the level of residual palladium in my product?
A5: The industry-standard methods for quantifying trace metal impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][11][12][13] These techniques offer high sensitivity and are required for final product validation. For process optimization and screening of purification methods, more rapid, catalysis-based fluorometric detection kits are also available.[3][11][13]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound reaction products.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High residual palladium levels after filtration. | The palladium catalyst is not heterogeneous; it has formed soluble complexes, likely with the pyridine product. | Filtration is only effective for heterogeneous catalysts like Pd/C. For soluble palladium, you must use a different method. • Action: Treat the filtrate with a palladium scavenger or activated carbon.[6][14] • Alternative: Proceed with column chromatography or attempt to crystallize the product.[10] |
| Palladium scavenger shows low efficiency. | 1. Incorrect Scavenger Selection: The chosen scavenger may have a low affinity for the specific palladium species in your mixture. 2. Insufficient Loading or Time: The amount of scavenger or the treatment time may be inadequate. 3. Poor Mixing: Inadequate agitation can lead to inefficient contact between the scavenger and the palladium. | 1. Screen Scavengers: Test a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) on a small scale to identify the most effective one.[6] 2. Optimize Conditions: Increase the amount of scavenger (e.g., from 5 to 10 wt%), increase the reaction temperature (e.g., to 40-60 °C), and/or extend the stirring time (e.g., from 2 to 18 hours).[1][5] 3. Ensure Vigorous Stirring: Use appropriate mechanical stirring to keep the solid scavenger suspended. |
| Significant loss of this compound product during purification. | The product is binding to the adsorbent (activated carbon or scavenger) due to non-specific interactions. | • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[6] • Wash the Adsorbent: After filtration, wash the collected scavenger/carbon with a fresh portion of the solvent to recover adsorbed product.[6] • Test Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.[6] • Consider Crystallization: If product loss remains high with adsorbents, crystallization may be a more suitable method.[15] |
| Product "oils out" instead of crystallizing during recrystallization. | The compound is coming out of solution at a temperature above its melting point. This is common for low-melting solids. | • Add More Solvent: Add more of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation point.[16] • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[17] • Use a Seed Crystal: Introduce a small crystal of the pure compound to induce crystallization.[16] • Change Solvent System: Select a solvent system with a lower boiling point.[16] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for palladium removal to guide methodology selection.
Table 1: Comparison of Common Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Column Chromatography | 500 - 5000 | < 100 | Good for separating multiple components. | May not reach <10 ppm levels alone; can be resource-intensive.[10] |
| Activated Carbon | 300 - 1000 | < 1 - 100 | Cost-effective; good for color removal.[5][18] | Can lead to product loss due to non-specific adsorption.[1][5] |
| Scavenger Resins | 300 - 33,000 | < 10 - 200 | High efficiency and selectivity; easy to handle and remove.[5][7] | Higher cost than activated carbon; requires screening for optimal performance. |
| Crystallization | 100 - 650 | < 1 - 50 | Can achieve very high purity; scalable.[3][19] | Dependent on the compound being a solid; may require multiple crops. |
Table 2: Reported Efficiency of Selected Palladium Scavengers
| Scavenger Type | Example Application | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Thiol-functionalized Silica | API Intermediate | 300 | < 1 | > 99.6% | [5] |
| MP-TMT (Polystyrene-TMT) | Suzuki Coupling Product | 330 | 10 - 30 | ~94% | [5] |
| Darco® KB-B (Activated Carbon) | API Intermediate | 300 | < 1 | > 99.6% | [5] |
| N-Acetylcysteine (Aqueous Wash) | API Intermediate | 80 - 100 | < 4 | > 95% | [5][20] |
Experimental Protocols & Visualized Workflows
Palladium Removal Workflow
The following diagram illustrates a general workflow for selecting and implementing a palladium purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling of Electron-Rich Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions for electron-rich bromopyridines. The guidance focuses on the critical roles of base and solvent selection to overcome common challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of electron-rich bromopyridines in a question-and-answer format.
Question: My reaction shows low to no yield of the desired product. What are the primary causes and how can I address them?
Answer: Low or nonexistent yields in Suzuki couplings with bromopyridines are a frequent problem. The primary issues often involve catalyst inhibition by the pyridine nitrogen, suboptimal reaction conditions, or poor reagent quality.[1][2] The electron-rich nature of the pyridine ring can also slow the oxidative addition step.
Here are key areas to investigate:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the palladium catalyst, poisoning it and forming inactive species.[1][2][3]
-
Suboptimal Base/Solvent Combination: The base activates the boronic acid for transmetalation, and the solvent must dissolve all reagents adequately.[2][5] An inappropriate combination can halt the reaction.
-
Inadequate Reaction Conditions: Insufficient temperature or an oxygen-contaminated atmosphere can prevent the reaction from proceeding.
-
Poor Reagent Quality: Impure or degraded starting materials, particularly the boronic acid, can inhibit the reaction.
Question: I am observing significant side product formation, such as homocoupling and/or debromination. How can I minimize these side reactions?
Answer: Side reactions compete with the desired cross-coupling, reducing the yield of the final product.
-
Homocoupling: This side reaction, where the boronic acid couples with itself, is primarily caused by the presence of oxygen.[2][3]
-
Solution: Rigorous degassing of the reaction mixture is essential.[2] Techniques like freeze-pump-thaw cycles (at least three) or sparging with an inert gas for an extended period are highly effective.[1][3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[4]
-
-
Debromination (or Dehalogenation): This involves the replacement of the bromine atom with hydrogen.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the Suzuki coupling of electron-rich bromopyridines?
A1: There is no single "best" base, as the optimal choice is highly dependent on the specific substrates, ligand, and solvent used. However, a good starting point is to screen inorganic bases.[4][5] Potassium phosphate (K₃PO₄) is often effective for challenging couplings due to its strength.[1][8] Cesium carbonate (Cs₂CO₃) is another strong base that can provide high yields but is more expensive.[3][5] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used and can be effective, particularly when trying to minimize side reactions.[5][9]
Q2: What is the optimal solvent system?
A2: A mixture of an organic solvent and water is typically used to ensure that both the organic-soluble aryl halide and the water-soluble inorganic base are present in the reaction.[1][8] Common systems include 1,4-dioxane/water, toluene/water, and THF/water.[4][6] The ratio of the organic solvent to water (e.g., 4:1 or 5:1) may need to be optimized.[5] In some cases, polar aprotic solvents like DMF can aid in the solubility of starting materials.[3][6]
Q3: What is the role of water in the reaction?
A3: Water plays a crucial role in many Suzuki couplings. It helps to dissolve the inorganic base, which is necessary to activate the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step.[5][8] Even in reactions that appear to be solvent-free, trace amounts of water formed from the dehydration of boronic acid can be essential for the reaction to proceed.[9][10]
Q4: How critical is degassing, and what is the best method?
A4: Degassing is absolutely critical. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be easily deactivated, leading to low or no product yield and an increase in side reactions like homocoupling.[1][2][4] The most effective methods for removing dissolved oxygen are either sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing 3-4 freeze-pump-thaw cycles.[1][3][5] The reaction should then be run under a positive pressure of inert gas.[1]
Data Presentation: Base and Solvent Selection
The following tables summarize common bases and solvent systems used for the Suzuki coupling of bromopyridines. Note that optimal conditions are substrate-dependent and direct comparison of yields should be interpreted with caution as they are compiled from different sources.[5]
Table 1: Comparison of Common Bases for Suzuki Coupling of Bromopyridines
| Base | Equivalents | Typical Solvent System | Efficacy | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | High to Excellent | A strong base, often effective for less reactive or challenging substrates.[1][3][5] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene | High to Excellent | Often provides higher yields but is more expensive.[3][5] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Moderate to High | A widely used and cost-effective base; can be a good starting point for optimization.[4][5] |
| Na₂CO₃ | 2.0 - 3.0 | DMF, Toluene/H₂O | Moderate to High | Effective in various solvent systems.[3][5] |
Table 2: Common Solvent Systems for Suzuki Coupling of Bromopyridines
| Solvent System (v/v) | Typical Temperature | Notes |
| 1,4-Dioxane / H₂O (e.g., 4:1) | 85 - 110 °C | A very common and effective system for a wide range of substrates.[4][5] |
| Toluene / H₂O (e.g., 4:1) | 80 - 110 °C | Good alternative to dioxane; higher boiling point allows for higher reaction temperatures.[1][6] |
| THF / H₂O | 65 - 80 °C | Lower boiling point may limit its use for less reactive substrates.[6] |
| DMF | 80 - 120 °C | Can be useful for substrates with poor solubility in other organic solvents.[1][3] |
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction to aid in understanding and troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This generalized protocol serves as a starting point and requires optimization for specific substrates.[4][5][6]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%) under a counterflow of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[4][5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL) via syringe.[4][5]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-110 °C).[2][4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[11]
-
Reaction Setup: In a microwave reaction vial equipped with a stir bar, combine the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[4][11]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane, 5 mL).[4]
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[11]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in the conventional heating protocol.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-methoxy-3-methylpyridine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up synthesis of 4-Bromo-2-methoxy-3-methylpyridine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A1: A prevalent and scalable route involves the Sandmeyer reaction of a corresponding aminopyridine precursor. This multi-step synthesis generally starts from a commercially available substituted pyridine and proceeds through nitration, reduction, and finally a diazotization-bromination sequence. The key steps are typically:
-
Nitration of a suitable 2-methoxy-3-methylpyridine.
-
Reduction of the nitro group to an amine (e.g., 4-amino-2-methoxy-3-methylpyridine).
-
A Sandmeyer reaction involving diazotization of the amino group followed by bromination to yield the final product.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A2: Key safety considerations for scale-up include:
-
Thermal Hazards: The diazotization step in the Sandmeyer reaction is highly exothermic and can lead to runaway reactions if not properly controlled.[1] Thermal hazard assessment is crucial to ensure the reactor's cooling capacity is sufficient.
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids (e.g., hydrobromic acid), oxidizing agents, and potentially explosive diazonium salt intermediates.[2][3] Proper personal protective equipment (PPE) and engineering controls are essential.[4][5]
-
Pressure Management: The decomposition of diazonium salts generates nitrogen gas, which can lead to pressure buildup in a closed reactor system.[1] Adequate venting and pressure relief systems are mandatory.
Q3: How can the formation of impurities be minimized during the Sandmeyer reaction at a larger scale?
A3: Minimizing impurities requires strict control over reaction parameters:
-
Temperature Control: Maintaining a low and stable temperature (typically -5 to 5 °C) during the addition of sodium nitrite is critical to prevent the decomposition of the diazonium salt and the formation of phenolic by-products.[2][6]
-
Stoichiometry and Addition Rate: Precise control of reagent stoichiometry and a slow, controlled addition rate of the diazotizing agent can prevent the formation of di-brominated and other side products.[2]
-
Mixing Efficiency: Ensuring efficient and uniform mixing in large reactors is vital to avoid localized "hot spots" and inconsistent reaction progress.[7]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-01 | Low Yield in Sandmeyer Reaction | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Loss of product during work-up and extraction. | 1. Ensure accurate stoichiometry of sodium nitrite and acid. 2. Maintain strict temperature control (below 5 °C). Use a pre-cooled sodium nitrite solution.[6] 3. Optimize the pH for extraction and choose an appropriate solvent. |
| TSG-02 | Formation of Phenolic Impurities | The diazonium salt intermediate is reacting with water at elevated temperatures. | 1. Maintain a low reaction temperature throughout the diazotization and bromination steps.[2] 2. Ensure efficient cooling and consider using a jacketed reactor with a reliable cooling system. |
| TSG-03 | Presence of Di-brominated By-products | 1. Excess of the brominating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the reaction.[2] |
| TSG-04 | Difficult Product Isolation/Purification | 1. The product is an oil or low-melting solid. 2. Presence of closely related impurities that are difficult to separate by chromatography. 3. Emulsion formation during aqueous work-up. | 1. Explore crystallization from different solvent systems or vacuum distillation.[7] 2. Optimize the reaction to minimize impurity formation. Consider derivatization to facilitate separation. 3. To break emulsions, try adding brine or a small amount of a different organic solvent.[7] |
Quantitative Data
The following table presents illustrative data on the impact of temperature control on the yield and purity of this compound during the Sandmeyer reaction step in a pilot-plant scale synthesis.
| Batch ID | Reaction Scale (kg) | Diazotization Temperature (°C) | Yield (%) | Purity by HPLC (%) | Key Impurity (Phenolic By-product, %) |
| PP-01 | 10 | 0-5 | 85 | 98.5 | 0.8 |
| PP-02 | 10 | 5-10 | 72 | 95.2 | 3.5 |
| PP-03 | 10 | >10 (Cooling Failure) | 45 | 80.1 | 15.2 |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Scale-Up Protocol for the Synthesis of this compound via Sandmeyer Reaction
This protocol describes a representative procedure for the synthesis of this compound from 4-amino-2-methoxy-3-methylpyridine on a 1 kg scale.
Materials:
-
4-amino-2-methoxy-3-methylpyridine (1.0 kg, 1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation: In a suitable jacketed reactor, charge 48% hydrobromic acid. Cool the acid to between -5 °C and 0 °C with vigorous stirring.
-
Amine Addition: Slowly add 4-amino-2-methoxy-3-methylpyridine (1.0 eq) to the cold acid, ensuring the temperature remains below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C. Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 5 °C. Stir for an additional 60 minutes at this temperature after the addition is complete.
-
Bromination: In a separate vessel, prepare a slurry of Copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr slurry, keeping the temperature of the receiving vessel below 10 °C. The evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Neutralization: Cool the mixture to 10-15 °C and slowly add a 50% sodium hydroxide solution to adjust the pH to ~9, ensuring the temperature does not exceed 25 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
References
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-methoxy-3-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 4-Bromo-2-methoxy-3-methylpyridine in cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the effects of various ligands on reaction efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound and offers potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki-Miyaura reaction is showing low to no conversion of this compound. What are the likely causes?
-
Answer: Low conversion with this substrate can be attributed to several factors. The electron-donating methoxy and methyl groups on the pyridine ring can make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step.[1] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2]
Troubleshooting Steps:
-
Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging heteroaryl halides as they can promote oxidative addition and stabilize the catalyst.[2]
-
Catalyst Precursor: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst such as a palladacycle (e.g., XPhos Pd G3).
-
Base Selection: The choice of base is critical. For electron-rich bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3]
-
Solvent System: Ensure adequate solubility of all reagents. A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often beneficial.
-
Temperature: Cautiously increasing the reaction temperature may improve the rate of oxidative addition.
-
Issue 2: Significant Byproduct Formation (Homocoupling or Debromination)
-
Question: I am observing significant formation of the homocoupled product of my boronic acid and/or debrominated 4-methoxy-3-methylpyridine. How can I minimize these side reactions?
-
Answer: The formation of these byproducts is a common issue in cross-coupling reactions.
Troubleshooting Steps:
-
Oxygen Exclusion: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can promote the homocoupling of boronic acids.
-
Purity of Reagents: Use high-purity, anhydrous reagents and solvents. Protic impurities can lead to protodeboronation of the boronic acid, which upon reaction gives the debrominated starting material.
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Try using a stoichiometry closer to 1:1.1 (aryl bromide:boronic acid).
-
Temperature Control: High temperatures can sometimes promote side reactions. If feasible, try running the reaction at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of phosphine ligand is generally best for the Suzuki-Miyaura coupling of this compound?
-
A1: For electron-rich and sterically hindered aryl bromides like the target molecule, bulky and electron-rich monodentate phosphine ligands are generally preferred. Buchwald-type ligands such as SPhos and XPhos have shown excellent performance in similar systems by promoting the challenging oxidative addition step and preventing catalyst deactivation.[1]
-
-
Q2: Can I use 4-Chloro-2-methoxy-3-methylpyridine instead of the bromo derivative to save costs?
-
A2: While often more cost-effective, the C-Cl bond is significantly stronger than the C-Br bond, making chloro-pyridines much less reactive in palladium-catalyzed cross-coupling reactions. More forcing conditions, such as higher temperatures, stronger bases, and more active and specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands), are typically required for aryl chlorides. For initial studies and milder conditions, this compound is generally the preferred substrate.
-
-
Q3: My Buchwald-Hartwig amination is sluggish. What adjustments can I make?
-
A3: The basicity of the amine and the steric hindrance around the C-Br bond can affect the reaction rate. Consider using a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4] Switching to a more effective ligand for C-N bond formation, such as a Josiphos-type ligand or a more modern Buchwald ligand like BrettPhos, can also significantly improve the reaction efficiency.[5]
-
-
Q4: In a Sonogashira coupling, is the copper co-catalyst always necessary?
-
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed. These methods can be advantageous in preventing the homocoupling of the terminal alkyne (Glaser coupling) and for substrates that are sensitive to copper salts. Copper-free Sonogashira reactions often require a different choice of base and ligand to achieve high yields.[6]
-
Data Presentation: Effect of Ligands on Cross-Coupling Efficiency
The following tables summarize the effect of different ligands on the yield of various cross-coupling reactions. Note: As specific data for this compound is limited in the literature, the following data is compiled from studies on structurally similar bromopyridine or bromoaryl substrates and should be considered as a guide for ligand selection.
Table 1: Ligand Effect on Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | 2-Bromo-4-methylpyridine |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >12 | >85 | 2-Bromo-4-methylpyridine |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | 2-Bromo-4-methylpyridine |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | >90 | 2-Bromo-3-methoxypyridine |
Table 2: Ligand Effect on Buchwald-Hartwig Amination of Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Substrate |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | Cyclohexane-1,2-diamine | 60 | 2-Bromo-6-methylpyridine |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 18 | Morpholine | High | 2-Bromopyridine |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | Phenoxazine | >99 | Bromobenzene |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | Diphenylamine | 96 | Bromobenzene |
Table 3: Ligand Effect on Sonogashira Coupling of Bromo-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | XPhos | Et₃N | MeCN | 110 | - | 98 (conversion) | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | 2-Amino-3-bromopyridines |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N/THF | THF | 65 | - | Good | Iodobenzene |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (degassed)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene. Add this catalyst solution to the Schlenk tube.
-
Add a solution of this compound in toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous THF (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for Suzuki Coupling of 4-Bromo-2-methoxy-3-methylpyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The focus of this guide is the Suzuki coupling of 4-Bromo-2-methoxy-3-methylpyridine, a key intermediate in various synthetic pathways. The efficiency of this transformation is highly dependent on the selection of an appropriate catalyst system. This document provides an objective comparison of various palladium-based catalyst systems, supported by experimental data from structurally analogous substrates, to assist researchers in selecting the optimal conditions for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is paramount to overcoming challenges associated with the Suzuki coupling of electron-rich and potentially coordinating substrates such as substituted pyridines. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of bromopyridine derivatives that are structurally similar to this compound. This data provides a strong indication of the expected performance for the target substrate.
| Catalyst System | Substrate Analog | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 85-88 | [1][2] |
| 2 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | 81 | [3] |
| 3 | 2-Bromo-3-methoxypyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [4] |
| 4 | 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | [4] |
| 5 | 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [4] |
| 6 | 2-Bromo-3-methoxypyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | [4] |
Note on Data: The yields presented are based on reactions with substrates structurally analogous to this compound. These values serve as strong indicators of expected performance. Optimization for the specific target substrate is likely required to achieve maximum yield.
Experimental Protocols
Below are detailed methodologies for representative catalyst systems. These protocols are based on established procedures for structurally similar substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure using a Buchwald Ligand (e.g., SPhos)
This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[4][5]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Visualizing the Process
To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, traditional and widely accessible catalysts like Pd(PPh₃)₄ often provide good to excellent yields with a variety of arylboronic acids.[1][2][4] For more challenging substrates or to achieve higher efficiency, the use of more sophisticated systems involving Buchwald ligands such as SPhos may be beneficial.[4][5] The provided protocols and comparative data serve as a valuable starting point for the development and optimization of synthetic routes involving this important pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo-2-methoxy-3-methylpyridine and 4-chloro-2-methoxy-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a fundamental task in the synthesis of pharmaceuticals and other advanced materials. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions are paramount for their versatility in forming carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromo-2-methoxy-3-methylpyridine and 4-chloro-2-methoxy-3-methylpyridine, in three common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity of the halopyridine is therefore primarily dictated by the strength of this bond. The generally accepted order of reactivity for halogens in this step is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.
Consequently, This compound is generally more reactive than its chloro-analog. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.[2] Conversely, the greater stability of the C-Cl bond in 4-chloro-2-methoxy-3-methylpyridine necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and typically requires higher reaction temperatures to achieve comparable results.[3]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 4-bromo- and 4-chloro-2-methoxy-3-methylpyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The quantitative data presented is representative and collated from studies on analogous halopyridine systems to illustrate the expected performance differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester.[4] The higher reactivity of the C-Br bond allows for the use of standard palladium catalysts, while the C-Cl bond often requires more specialized and active catalyst systems.[3]
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85[3] |
| 4-Chloro-2-methoxy-3-methylpyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | ~92[3] |
Note: The data is illustrative and based on typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized reaction conditions.
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, PdCl₂(dppf) for chloro, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1 or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.[5]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[6]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the formation of C(sp)-C(sp²) bonds.[7][8] Similar to the Suzuki coupling, the bromo-derivative reacts under milder conditions.
Table 2: Representative Data for Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | ~85[9] |
| 4-Chloro-2-methoxy-3-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 24 | ~78[9] |
Note: The data is illustrative and based on typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized reaction conditions.
Detailed Protocol: Sonogashira Coupling
Materials:
-
4-Halopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridine, palladium catalyst, and copper(I) iodide.[9]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo, and purify the residue by flash column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11] The higher reactivity of the C-Br bond generally leads to higher yields and allows for a broader range of amine coupling partners under milder conditions compared to the chloro-analog.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~90[12] |
| 4-Chloro-2-methoxy-3-methylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | DBU | Toluene/MeCN | 140 | 60 | Good[13] |
Note: The data is illustrative and based on typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized reaction conditions.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, Xantphos for chloro, 2-4 mol%)
-
Base (e.g., NaOtBu or DBU, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.[12]
-
Add the solvent, followed by the 4-halopyridine and the amine.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 80-140 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Wash the organic mixture with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[12]
-
Purify the product by column chromatography.
Reactivity Comparison and Catalyst Selection Logic
The choice between this compound and its chloro counterpart often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route. The following diagram illustrates a simplified decision-making process for catalyst selection based on the halide.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Suzuki and Stille Couplings for Pyridine Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of pyridine rings is a cornerstone of modern synthesis, given the prevalence of this motif in pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides an objective comparison of these two powerful methods for pyridine functionalization, supported by experimental data, to assist in reaction planning and optimization.
The palladium-catalyzed Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is often the initial method of choice due to the low toxicity and high stability of the boronic acid reagents.[1][2] However, the functionalization of pyridines, particularly at the 2-position, can be challenging with this method. Pyridine-2-boronic acids are known for their instability and can lead to low yields.[3][4]
Conversely, the Stille coupling, utilizing an organotin reagent, often demonstrates broader functional group tolerance and can be more robust for challenging substrates.[1][2] A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.[1][2]
Quantitative Performance Comparison
The choice between Suzuki and Stille coupling often depends on the specific substrates and desired outcome. The following tables summarize quantitative yield data from comparative studies, providing a clear overview of the performance of each method under various conditions.
Table 1: Comparison of Yields for the Coupling of a Diazocine with 4-Bromopyridine
| Coupling Method | Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| Stille | Pd(PPh₃)₄ (5 mol%) | - | DMSO | 100 | 90-94[5][6] |
| Suzuki | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | THF/H₂O | Reflux | 57-66[5][6] |
Data extracted from a study on diazocine functionalization, which serves as a relevant model for pyridine coupling.[5][6]
Table 2: General Comparison of Yields with Various Aryl Bromides
| Aryl Bromide | Coupling Method | Yield (%) |
| 4-Bromoanisole (electron-rich) | Stille | 90[5] |
| Suzuki | 95[5] | |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Stille | 89[5] |
| Suzuki | 80[5] | |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | Stille | 86[5] |
| Suzuki | 60[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki and Stille couplings involving pyridine derivatives.
Representative Suzuki Coupling Protocol:
A reaction vessel is charged with the bromopyridine derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, potassium carbonate (2.0 mmol).[2] A solvent mixture, such as 1,4-dioxane and water (4:1 ratio), is added.[7][8] The mixture is then heated to a temperature between 85 °C and 95 °C and stirred for a specified time (e.g., 18 hours).[7][8] After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is subsequently dried, concentrated under reduced pressure, and the crude product is purified by column chromatography.
Representative Stille Coupling Protocol:
To a flask containing the bromopyridine derivative (1.0 mmol) and the organostannane reagent (1.1 mmol) is added a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). Anhydrous solvent, such as toluene or DMF, is added, and the mixture is degassed. The reaction is then heated to a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature. For the workup, the mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[2] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[2]
Logical Workflow for Cross-Coupling
The following diagram illustrates a generalized workflow for both Suzuki and Stille cross-coupling reactions, from starting materials to the final purified product.
Comparative Summary
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[2] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[1][9] |
| Reaction Conditions | Typically requires a base.[2] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be difficult to remove.[1][2] |
| Pyridine Functionalization | Can be challenging, especially for 2-substituted pyridines due to boronic acid instability.[3][4] | Often more reliable and higher-yielding for complex or sensitive pyridine substrates.[5][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
A Comparative Guide to the Validation of 4-Bromo-2-methoxy-3-methylpyridine Derivatives by ¹H and ¹³C NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an objective comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 4-Bromo-2-methoxy-3-methylpyridine and its derivatives. We present expected experimental data based on analogous structures, detailed experimental protocols, and a comparison with alternative analytical techniques.
Data Presentation: Expected NMR Spectral Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for the parent compound, this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the analysis of similar substituted pyridine compounds.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-6 |
| ~6.8 | d | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.3 | s | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-2 (-OCH₃) |
| ~148 | C-6 |
| ~140 | C-4 (-Br) |
| ~125 | C-3 (-CH₃) |
| ~110 | C-5 |
| ~53 | -OCH₃ |
| ~15 | -CH₃ |
Comparison with Alternative Analytical Methods
While ¹H and ¹³C NMR are powerful tools for structural elucidation, a comprehensive validation often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms, chemical environment, and stereochemistry. | Provides unambiguous structural confirmation. Quantitative analysis (qNMR) is highly accurate. | Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its elemental composition and fragmentation. | High sensitivity, allowing for the detection of trace impurities. Can be coupled with chromatography (e.g., LC-MS, GC-MS). | Does not provide detailed structural connectivity information on its own. Isomer differentiation can be difficult. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation.[1] | Fast and non-destructive. Provides a characteristic "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture. Provides purity information. | High resolution and sensitivity for purity assessment. Can be used for preparative purification. | Does not provide structural information. Requires reference standards for identification. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of this compound derivatives.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[2]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C (298 K).[1]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Use a spectrometer with a carbon-observe probe, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]
-
Perform locking and shimming as described for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay is used to allow for full magnetization recovery.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a synthesized this compound derivative, integrating both spectroscopic analysis and data interpretation.
References
A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of Pyridines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. For researchers in drug development and related scientific fields, the choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, particularly with challenging substrates like pyridines. The electronic and steric properties of the phosphine ligand profoundly influence reaction efficiency, substrate scope, and the required reaction conditions. This guide offers an objective comparison of commonly employed phosphine ligands for the amination of pyridines, supported by experimental data and detailed protocols to aid in ligand selection and reaction optimization.
Performance Comparison of Phosphine Ligands
The selection of an optimal phosphine ligand is critical for achieving high yields and efficient conversion in the Buchwald-Hartwig amination of pyridines. The inherent electronic properties of the pyridine ring and the potential for catalyst inhibition necessitate careful consideration of the ligand's characteristics. Below is a summary of the performance of several widely used phosphine ligands in the amination of pyridyl halides.
| Ligand | Pyridyl Halide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | 2-Chloropyridine | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 85 | [1][2] |
| RuPhos | 2-Bromopyridine | Morpholine | RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 2 | 92 | [3] |
| BrettPhos | 2-Chloropyridine | n-Hexylamine | BrettPhos Pd G3 | K₂CO₃ | t-AmylOH | 100 | 18 | 95 | [3] |
| Josiphos | 3-Chloropyridine | Ammonia | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 24 | 78 | [4] |
| cataCXium® A | 4-Chloropyridine | Indole | cataCXium® A Pd G2 | K₃PO₄ | Toluene | 110 | 24 | 88 | |
| NIXANTPHOS | 3-Chloropyridine | Aniline | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 4 | 96 | [5][6] |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison is most effective when experiments are conducted in parallel under identical conditions.
Experimental Protocols
To facilitate the direct comparison of phosphine ligands for a specific pyridine amination, the following general experimental protocol can be employed.
General Procedure for Phosphine Ligand Screening in Buchwald-Hartwig Amination of a Pyridyl Halide:
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, etc.)
-
Pyridyl halide (e.g., 2-chloropyridine)
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (oil bath or heating block)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium source (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.012 mmol, 1.2 mol%) to a dry reaction vessel equipped with a stir bar.
-
Addition of Reagents: To the vessel, add the pyridyl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., 5 mL) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox (if applicable).
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry. Determine the yield of the purified product.
Ligand Selection Workflow
The process of selecting an appropriate phosphine ligand can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for ligand screening in the Buchwald-Hartwig amination of pyridines.
Caption: Workflow for phosphine ligand screening and optimization.
Conclusion
The successful Buchwald-Hartwig amination of pyridines is highly dependent on the judicious selection of the phosphine ligand. While bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos, as well as wide bite-angle ligands like Xantphos and its derivatives, have demonstrated broad utility, the optimal choice is often substrate-specific. A systematic screening approach, as outlined in this guide, is crucial for identifying the most effective ligand and reaction conditions for a given transformation. The provided data and protocols serve as a valuable starting point for researchers aiming to efficiently synthesize substituted pyridines for applications in pharmaceuticals and materials science.
References
- 1. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Aryl-2-methoxy-3-methylpyridines
For researchers, scientists, and drug development professionals, the verification of purity for synthesized compounds is a critical juncture in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly alter the biological activity and toxicity of a compound, leading to unreliable and irreproducible results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 4-aryl-2-methoxy-3-methylpyridines, a class of compounds with significant interest in medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most appropriate purity assessment strategy.
Comparative Purity Analysis
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for accurately determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary methods for this purpose. The following table summarizes typical purity assessment results for a synthesized batch of a representative 4-aryl-2-methoxy-3-methylpyridine. For comparative purposes, two alternative pyridine derivatives are also included.
| Compound | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time / Chemical Shift |
| 4-(p-tolyl)-2-methoxy-3-methylpyridine | HPLC | 99.82 | 0.11 (Unidentified) | 9.25 min |
| GC-MS | 99.88 | 0.07 (Starting Material) | 14.32 min | |
| qNMR | 99.91 | 0.05 (Solvent Residue) | 3.92 ppm (methoxy protons) | |
| 4-Aryl-2-chloropyridine | HPLC | 99.65 | 0.21 (Hydrolysis product) | 8.78 min |
| 2-Methoxy-3-methylpyridine | GC-MS | 99.71 | 0.15 (By-product) | 11.05 min |
Key Analytical Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in organic synthesis due to its high resolution and sensitivity. It excels at separating the target compound from non-volatile impurities, starting materials, and by-products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve effective separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it highly effective for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: A dilute solution of the compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The mass spectrum of the main peak is used to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5-7 times the longest T1 of the signals of interest). A 90° pulse angle should be used.
-
Data Analysis: The purity of the analyte is calculated based on the integral ratio of a specific, well-resolved proton signal of the analyte to a signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Workflow and Decision Making in Purity Assessment
The selection of appropriate analytical techniques and the overall workflow for purity assessment follow a logical progression, from initial qualitative checks to rigorous quantitative analysis.
Caption: A typical experimental workflow for the comprehensive purity assessment of a synthesized compound.
The choice of which quantitative method to prioritize can depend on the properties of the compound and the suspected impurities.
Caption: A logical decision tree to guide the selection of the primary analytical method for purity assessment.
Alternative Methods for Synthesis and Purification
While the core focus of this guide is on purity assessment, it is pertinent to mention that the purity of the final compound is intrinsically linked to the synthetic and purification methods employed.
Alternative Synthetic Approaches:
-
Suzuki-Miyaura Coupling: A versatile method for the formation of the aryl-pyridine bond, often offering high yields and functional group tolerance.
-
Negishi Coupling: Another powerful cross-coupling reaction that can be employed, particularly when organozinc reagents are readily accessible.
-
C-H Activation: Direct arylation of the pyridine core represents a more atom-economical approach, though it may present challenges in regioselectivity.
Alternative Purification Techniques:
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative HPLC can be employed to isolate the target compound from closely related impurities.
-
Crystallization: If the compound is a solid, recrystallization is a powerful and scalable method for purification. The choice of solvent is critical for obtaining high purity and yield.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal and reversed-phase HPLC, SFC can offer unique selectivity and faster purification times.
By employing a combination of robust analytical techniques and considering alternative synthetic and purification strategies, researchers can ensure the high purity of their synthesized 4-aryl-2-methoxy-3-methylpyridines, leading to more reliable and impactful scientific outcomes.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxy-3-methylpyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-2-methoxy-3-methylpyridine (CAS No. 112197-12-3). A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The information herein is compiled from safety data for closely related brominated pyridine compounds and general guidelines for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of chemical reagents. This guide offers essential, immediate safety and logistical information to facilitate the proper disposal of this compound, thereby minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care, recognizing its potential hazards. Based on available data for similar compounds, this substance should be treated as hazardous waste.
In the event of a spill, the area should be evacuated immediately. For minor spills, the material can be absorbed using an inert, non-combustible absorbent like vermiculite or sand. For major spills, contact your institution's EHS department without delay.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors. |
Hazard Summary
The following table summarizes the potential hazards associated with this compound, based on information for structurally similar compounds.
| Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Irritant | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Irritant | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Irritant | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | Irritant | Warning |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be carried out in strict accordance with all applicable regulations. As a halogenated organic compound, it is classified as hazardous waste.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from non-halogenated organic waste and other incompatible waste materials.[2]
-
-
Containerization :
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration.[2]
-
Do not dispose of this chemical in the regular trash or down the sanitary sewer.
-
Experimental Protocols for Disposal
There are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
